

5-Nitro-1-pentene molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Nitro-1-pentene

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An In-depth Technical Guide to 5-Nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-nitro-1-pentene**, a valuable chemical intermediate. The document details its molecular structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and characterization using modern analytical techniques. This guide is intended to serve as a crucial resource for researchers in organic synthesis and drug development, providing a foundational understanding of this versatile molecule.

Molecular Structure and IUPAC Name

5-Nitro-1-pentene is an organic compound featuring a five-carbon chain with a terminal double bond (alkene) and a nitro group at the opposite end of the chain.

- IUPAC Name: **5-nitro-1-pentene**^[1]
- Molecular Formula: C₅H₉NO₂^{[2][3]}
- CAS Number: 23542-51-0^{[1][2][3]}
- Molecular Weight: 115.13 g/mol ^{[1][2]}

The structure consists of a pentene backbone with the double bond between carbon 1 and 2, and a nitro group (NO₂) attached to carbon 5.

Physicochemical and Spectroscopic Data

A summary of the known and predicted physicochemical and spectroscopic data for **5-nitro-1-pentene** is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

Property	Value	Reference
Physical Form	Solid	[1]
Boiling Point	82 °C at 32 mmHg	[3]
Density	1.007 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.44	[3]
Storage Temperature	2-8°C (Refrigerator)	[1][3]
IR Absorption (Alkene)	~3080 cm ⁻¹ (=C-H stretch), ~1640 cm ⁻¹ (C=C stretch)	Predicted based on alkene characteristics
IR Absorption (Nitro)	~1550 cm ⁻¹ (asymmetric), ~1370 cm ⁻¹ (symmetric)	Predicted based on nitroalkane characteristics
¹ H NMR (Predicted)	δ ~5.8 (m, 1H), ~5.0 (m, 2H), ~4.4 (t, 2H), ~2.2 (m, 2H), ~2.0 (m, 2H)	Predicted values
¹³ C NMR (Predicted)	δ ~137, ~116, ~75, ~29, ~25	Predicted values

Experimental Protocols

Synthesis of 5-Nitro-1-pentene

The synthesis of **5-nitro-1-pentene** can be achieved through a two-step process starting from 1,5-dibromopentane. The first step involves the formation of 5-bromo-1-pentene, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.

Step 1: Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane

This procedure is adapted from a patented method for the synthesis of 5-bromo-1-pentene.^[4]

- Materials: 1,5-dibromopentane, N,N-dimethylformamide (DMF), hexamethylphosphoramide (HMPA), brine solution.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 1,5-dibromopentane (100 g), N,N-dimethylformamide (100 g), and hexamethylphosphoramide (6.2 g).
 - Heat the mixture in an oil bath to 140°C with continuous stirring for 4 hours.
 - Collect the distillate by atmospheric distillation.
 - Wash the collected fraction twice with an equal volume of brine solution in a separatory funnel.
 - Separate the upper organic layer and purify by fractional distillation to obtain 5-bromo-1-pentene.

Step 2: Synthesis of **5-Nitro-1-pentene** from 5-Bromo-1-pentene

This is a plausible method based on the established reaction of alkyl halides with silver nitrite to form nitroalkanes.^{[1][5]}

- Materials: 5-bromo-1-pentene, silver nitrite (AgNO_2), diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - In a light-protected round-bottom flask, dissolve 5-bromo-1-pentene (10 g) in diethyl ether (100 mL).
 - Add silver nitrite (1.2 equivalents) to the solution in portions while stirring at room temperature.

- Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the silver bromide precipitate.
- Wash the filtrate with water, and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **5-nitro-1-pentene**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
- GC Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-200 m/z.
- Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 115. Common fragments would likely include the loss of the nitro group (M-46), and fragmentation of the pentene chain.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CCl₄).
- Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
- Expected Absorptions:
 - Alkene C-H stretch: A weak band around 3080 cm⁻¹.
 - Aliphatic C-H stretch: Bands in the region of 2850-2960 cm⁻¹.
 - Alkene C=C stretch: A medium band around 1640 cm⁻¹.
 - Nitro N-O asymmetric stretch: A strong band around 1550 cm⁻¹.
 - Nitro N-O symmetric stretch: A medium-strong band around 1370 cm⁻¹.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform (CDCl₃).
- Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR (400 MHz):
 - Expected Chemical Shifts (δ, ppm):
 - ~5.8 (1H, multiplet, -CH=)
 - ~5.0 (2H, multiplet, =CH₂)
 - ~4.4 (2H, triplet, -CH₂-NO₂)
 - ~2.2 (2H, multiplet, -CH₂-CH=)
 - ~2.0 (2H, multiplet, -CH₂-CH₂-CH₂)
- ¹³C NMR (100 MHz):

◦ Expected Chemical Shifts (δ , ppm):

- ~137 (-CH=)
- ~116 (=CH₂)
- ~75 (-CH₂-NO₂)
- ~29 (-CH₂-CH=)
- ~25 (-CH₂-CH₂-CH₂)

Visualized Workflow

The following diagram illustrates the proposed synthetic workflow for **5-nitro-1-pentene**.

Caption: Synthetic pathway for **5-nitro-1-pentene** from 1,5-dibromopentane.

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References

- 1. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
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